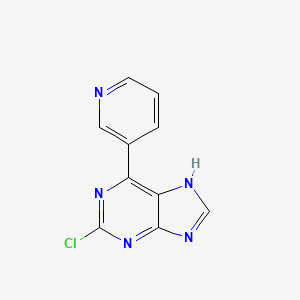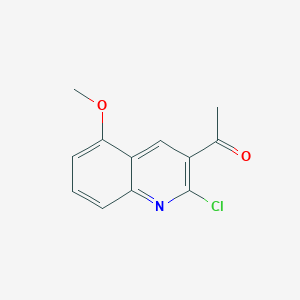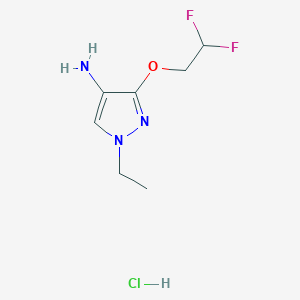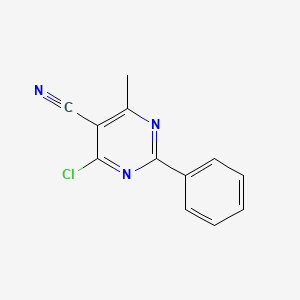
2-Chloro-6-(pyridin-3-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(pyridin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-9H-purine typically involves the use of chlorinated purine derivatives and pyridine-based reagents. One common method involves the nucleophilic substitution reaction of 2,6-dichloropurine with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2-Chloro-6-(pyridin-3-yl)-9H-purine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The pyridin-3-yl group can be further functionalized through cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Cross-Coupling Reactions: Functionalized purines with additional aromatic or aliphatic groups attached to the pyridin-3-yl moiety.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(pyridin-3-yl)-9H-purine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include protein kinases and nucleic acid-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Chloro-6-(pyridin-3-yl)-9H-purine is unique due to its combination of a purine core with a pyridin-3-yl substituent, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .
Eigenschaften
CAS-Nummer |
918537-08-3 |
|---|---|
Molekularformel |
C10H6ClN5 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
2-chloro-6-pyridin-3-yl-7H-purine |
InChI |
InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16) |
InChI-Schlüssel |
QIEAQPMKQSYGGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)




